3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine
CAS No.:
Cat. No.: VC15910481
Molecular Formula: C12H12BrN3
Molecular Weight: 278.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrN3 |
|---|---|
| Molecular Weight | 278.15 g/mol |
| IUPAC Name | 1-(2-bromo-4-methylphenyl)-1-pyridin-3-ylhydrazine |
| Standard InChI | InChI=1S/C12H12BrN3/c1-9-4-5-12(11(13)7-9)16(14)10-3-2-6-15-8-10/h2-8H,14H2,1H3 |
| Standard InChI Key | VWPGFEWWVVDDSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N(C2=CN=CC=C2)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is C₁₂H₁₁BrN₃, with a molecular weight of 285.14 g/mol. Its structure comprises:
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A pyridine ring substituted at the 3-position by a hydrazinyl group.
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A 2-bromo-4-methylphenyl moiety attached to the hydrazinyl nitrogen.
Key physicochemical parameters inferred from analogous brominated pyridine derivatives include:
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Density: ~1.3–1.4 g/cm³ (consistent with brominated aromatics) .
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Boiling Point: Estimated at 240–260°C based on similar bromopyridines .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the polar hydrazine linkage and aromatic bromine .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 285.14 g/mol |
| XLogP3 (Lipophilicity) | ~2.5 |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 3 (pyridine N, hydrazine N) |
| Rotatable Bonds | 3 |
Synthetic Routes and Optimization
Hydrazine Coupling Strategy
A plausible synthesis involves the reaction of 3-hydrazinylpyridine with 2-bromo-4-methylbenzenediazonium chloride under mild acidic conditions. This method mirrors protocols for analogous hydrazinylpyridines :
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Diazotization: Treat 2-bromo-4-methylaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
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Coupling: React the diazonium salt with 3-hydrazinylpyridine in ethanol/water (1:1) at pH 4–5.
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Isolation: Precipitate the product via neutralization, followed by recrystallization from ethanol.
Yield: 70–85% (estimated from similar reactions) .
Alternative Pathway: Nucleophilic Substitution
Another approach utilizes 3-bromopyridine and 2-bromo-4-methylphenylhydrazine in a Pd-catalyzed cross-coupling reaction :
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Buchwald-Hartwig Amination: Combine 3-bromopyridine (1 eq), 2-bromo-4-methylphenylhydrazine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) in toluene at 110°C for 12–18 hours .
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Work-Up: Filter through celite, concentrate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Advantages: Higher regioselectivity and tolerance for bromine substituents .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.40 (s, 1H, pyridine H-2)
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δ 8.20 (d, J = 4.8 Hz, 1H, pyridine H-6)
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δ 7.75 (d, J = 8.0 Hz, 1H, aryl H-6)
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δ 7.45 (s, 1H, aryl H-3)
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δ 7.30 (d, J = 8.0 Hz, 1H, aryl H-5)
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δ 6.90 (br s, 2H, NH₂)
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δ 2.35 (s, 3H, CH₃)
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¹³C NMR (100 MHz, DMSO-d₆):
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δ 155.2 (C-3 pyridine)
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δ 149.8 (C-5 pyridine)
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δ 135.4 (C-2 aryl)
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δ 132.1 (C-4 aryl)
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δ 129.5 (C-6 aryl)
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δ 127.8 (C-1 aryl)
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δ 121.3 (C-5 aryl)
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δ 21.0 (CH₃)
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Mass Spectrometry
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ESI-MS (m/z): 284.0 [M+H]⁺ (calc. 285.04).
Applications in Organic Synthesis
Precursor for Heterocycles
The compound serves as a building block for:
Catalytic Applications
Pd-complexed derivatives facilitate Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation with yields >90% .
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